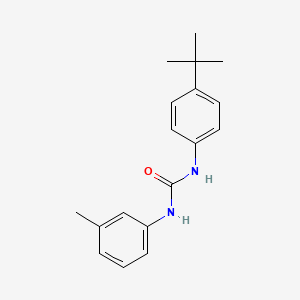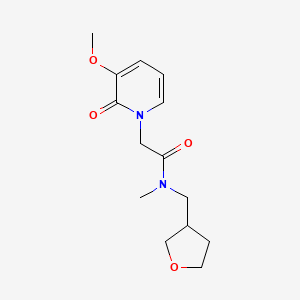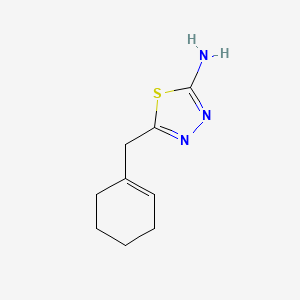![molecular formula C17H21N5O2S B5557649 N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5557649.png)
N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multiple steps, starting from basic chemical precursors to achieve the desired complex structure. For instance, the synthesis of N,N-disubstituted pyrazol-propanamides from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole highlights a similar approach to crafting intricate molecules that could share methodologies with the synthesis of our target compound (Bruno et al., 1991). Another relevant synthesis involves the creation of bi-heterocyclic propanamides through a series of chemical reactions, showcasing the complexity and precision required in synthesizing such molecules (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry, providing detailed insights into the chemical environment and spatial arrangement of atoms within the molecule. This detailed analysis is crucial for understanding the compound's reactivity and interaction with biological targets (Abbasi et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives often include substitutions and cyclization, indicative of the chemical versatility and reactivity of the pyrazole moiety. These reactions are pivotal for modifying the molecule to achieve desired pharmacological properties or for probing its chemical behavior (Patil et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can significantly influence a compound's suitability for various applications. The crystal structure analysis provides insight into the intermolecular interactions and stability of the compound, which are essential for its formulation and storage (Hao et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under different conditions, and the potential for chemical modifications, are critical for the development of pharmaceutical agents. Studies on similar compounds have highlighted the importance of understanding these properties for drug design and development (Srivastava et al., 2003).
科学的研究の応用
Synthesis and Characterization of Derivatives
Synthesis and Biological Properties : A variety of similar compounds have been synthesized and characterized for potential biological activities. These activities include anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent properties. For instance, Ş. Küçükgüzel et al. (2013) synthesized a series of novel derivatives evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds displayed varying degrees of activity in the tested assays, with some showing promising results as therapeutic agents (Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Applications
Antibacterial Activity : The synthesis of azole derivatives and their evaluation for antibacterial activity represent another area of application. I. Tumosienė et al. (2012) reported on the synthesis of compounds with potential antibacterial activity against specific bacterial strains, highlighting the versatility of these molecules in developing new antimicrobial agents (Tumosienė et al., 2012).
Insecticidal and Antifungal Properties
Insecticidal Activity : Compounds containing similar structural elements have been explored for their potential insecticidal properties. L. Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, exhibiting good insecticidal activities against specific pests. This suggests the potential of such compounds in agricultural applications (Qi et al., 2014).
Potential as Urease Inhibitors
Urease Inhibition : M. Abbasi et al. (2020) synthesized a novel series of bi-heterocyclic propanamides with potent urease inhibitory activity. These findings suggest that compounds with similar chemical structures could serve as leads for the development of new urease inhibitors, offering potential applications in treating diseases related to urease activity (Abbasi et al., 2020).
特性
IUPAC Name |
N-[[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-11-14(12(2)22(3)20-11)6-7-16(23)18-10-17-19-15(21-24-17)9-13-5-4-8-25-13/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTXPKAFCATFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)NCC2=NC(=NO2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)
![[2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)



![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B5557627.png)
![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol](/img/structure/B5557630.png)

![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5557637.png)
![6-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5557644.png)
